molecular formula C9H10O4S B3388128 3-(Ethanesulfonyl)benzoic acid CAS No. 861079-51-8

3-(Ethanesulfonyl)benzoic acid

Cat. No. B3388128
CAS RN: 861079-51-8
M. Wt: 214.24 g/mol
InChI Key: VMVZOLNGJGAOET-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)benzoic acid is a chemical compound with the molecular weight of 214.24 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of a total of 33 bonds. There are 19 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 2 sulfones .

Scientific Research Applications

3-(ethanesulfonyl)benzoic acid (this compound) is widely used in scientific research due to its versatility and ease of use. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a building block for the synthesis of polymers. This compound is also used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. In addition, this compound has been used in the synthesis of insecticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 3-(ethanesulfonyl)benzoic acid (this compound) is not well understood. However, it is believed that the carboxylic acid group of this compound is responsible for its ability to act as a catalyst in a variety of reactions. The carboxylic acid group is able to form hydrogen bonds with other molecules, which can facilitate the formation of new bonds and the rearrangement of existing bonds. This allows this compound to act as a catalyst in a variety of reactions, including the formation of new compounds and the synthesis of polymers.
Biochemical and Physiological Effects
This compound (this compound) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In addition, this compound has been shown to have antiviral activity against a number of viruses, including HIV and influenza. This compound has also been shown to have anti-inflammatory and anti-cancer properties in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(ethanesulfonyl)benzoic acid (this compound) in laboratory experiments include its ease of use, low cost, and wide range of applications. In addition, this compound is non-toxic and has a low environmental impact. The main limitation of using this compound in laboratory experiments is its poor solubility in water and organic solvents. This can make it difficult to use in some reactions and can limit its use in certain applications.

Future Directions

The potential future directions for the use of 3-(ethanesulfonyl)benzoic acid (this compound) in scientific research include further studies of its biochemical and physiological effects, as well as its potential use in the development of new drugs. In addition, this compound could be used as a catalyst in a variety of reactions, including the synthesis of polymers and the formation of new compounds. Finally, this compound could be used as a starting material for the development of new agrochemicals and pesticides.

Safety and Hazards

The safety data sheet for a related compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . The safety data sheet for 3-(Ethanesulfonyl)benzoic acid specifically is not available in the resources.

properties

IUPAC Name

3-ethylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-2-14(12,13)8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVZOLNGJGAOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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